3-[(Methylamino)methyl]benzamide
Description
Significance of the Benzamide (B126) Moiety in Contemporary Chemical and Biological Research
The benzamide scaffold is of paramount significance in medicinal chemistry due to its versatile biological activities. Benzamide derivatives have been extensively investigated and have shown a wide array of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. ontosight.ainih.gov The amide bond within the benzamide structure is a key feature, as it is present in numerous active biological molecules and can participate in crucial hydrogen bonding interactions with biological targets. nih.gov
This structural unit is a common feature in many approved drugs and is frequently employed as a building block in the synthesis of new, biologically active compounds. nih.gov Researchers have successfully designed benzamide derivatives as potent enzyme inhibitors, targeting enzymes such as histone deacetylases (HDACs), acetylcholinesterase (AChE), and β-secretase (BACE1), which are implicated in various diseases, including cancer and Alzheimer's disease. nih.govresearchgate.net The ability to readily modify the benzene (B151609) ring and the amide group allows for detailed structure-activity relationship (SAR) studies, enabling the optimization of compounds for improved potency and selectivity. nih.gov The development of N-substituted benzamide derivatives, for example, has led to compounds with significant anti-proliferative activity against various cancer cell lines. nih.govresearchgate.net
Overview of 3-[(Methylamino)methyl]benzamide as a Research Motif and its Structural Analogues
This compound , with the CAS number 90817-19-9, is a specific derivative of benzamide that serves as a valuable research motif. ontosight.ai Its structure consists of a benzamide core with a methylaminomethyl group at the meta-position (position 3) of the benzene ring. This compound is recognized in chemical research primarily as a building block or a reference structure in the synthesis and evaluation of more complex molecules.
The position of the substituent on the benzamide ring is critical for biological activity. For instance, in the development of inhibitors for Ebola and Marburg virus entry, a study of aminomethylbenzamide regioisomers revealed that the 3-(aminomethyl)benzamide (B10948) structure was significantly less potent than its 4-(aminomethyl)benzamide (B1271630) counterpart. nih.gov This highlights the importance of the substitution pattern for achieving desired biological effects.
Research into structural analogues of this compound has yielded compounds with interesting and potent biological activities. These analogues often feature modifications at various positions of the benzamide scaffold.
Analogues with Antiviral Activity:
One area of research has focused on developing N-phenylbenzamide derivatives as antiviral agents. A notable analogue, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), has demonstrated potent activity against the Hepatitis B virus (HBV), including drug-resistant strains. Current time information in Bangalore, IN. Its mechanism is believed to involve the upregulation of the host antiviral factor APOBEC3G. Current time information in Bangalore, IN.
| Compound | Target | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
|---|---|---|---|---|
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) | Wild-type HBV | 1.99 | Lamivudine (3TC) | 7.37 |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) | Drug-resistant HBV | 3.30 | Lamivudine (3TC) | >440 |
Analogues as Filovirus Entry Inhibitors:
Another research avenue has been the development of 4-(aminomethyl)benzamides as inhibitors of filovirus entry. While the 3-(aminomethyl)benzamide regioisomer showed weak activity, several 4-substituted analogues have emerged as potent inhibitors of Ebola and Marburg viruses. nih.gov
| Compound | Modification from Parent Structure | Biological Activity Context |
|---|---|---|
| CBS1118 | A 4-(aminomethyl)benzamide hit compound | Inhibitor of Ebola (EBOV) and Marburg (MARV) virus entry with EC₅₀ values < 10 µM. nih.gov |
| Compound 9 (3-(Aminomethyl)benzamide) | Regioisomer of the active 4-substituted series | Demonstrated significantly weaker inhibition (13%) compared to the 4-substituted hit (74%). nih.gov |
| Compounds 20, 23, 32, 33, and 35 | Derivatives of the 4-(aminomethyl)benzamide scaffold | Identified as superior inhibitors of infectious Ebola and Marburg viruses. acs.org |
Other Analogues in Research:
The benzamide scaffold, including variations of the this compound motif, continues to be explored for other therapeutic applications. For example, Metrizamide , a more complex benzamide derivative, was historically used as a non-ionic radiocontrast agent. nih.gov Furthermore, compounds like 3-Amino-4-methylbenzamide are utilized as important raw materials and research chemicals in the synthesis of dyes and pharmaceutical ingredients. researchgate.net The exploration of conformationally locked benzamide-type derivatives has also led to the discovery of novel binders for the protein cereblon, which are important for the development of proteolysis-targeting chimeras (PROTACs).
These examples underscore the utility of the this compound structure and its analogues as a versatile platform in chemical research, enabling the exploration of diverse biological activities through targeted structural modifications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(methylaminomethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-6-7-3-2-4-8(5-7)9(10)12/h2-5,11H,6H2,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFGHODEZJAWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methylamino Methyl Benzamide and Its Analogues
Strategies for Benzamide (B126) Core Formation
The formation of the central benzamide structure is a critical step in the synthesis of 3-[(methylamino)methyl]benzamide. This can be achieved through direct amide bond formation or by manipulating functional groups on a pre-existing aromatic ring.
Amide Bond Formation Reactions
The direct coupling of a carboxylic acid with an amine is a fundamental and widely used method for synthesizing amides. ucl.ac.ukacs.org Common approaches involve the activation of the carboxylic acid to facilitate the reaction with the amine.
One of the most prevalent strategies is the use of coupling reagents . Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU) are frequently employed in both small-scale and large-scale pharmaceutical syntheses to facilitate amide bond formation. ucl.ac.uk These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Other activating agents include thionyl chloride and n-propylphosphonic acid anhydride (B1165640) (T3P). ucl.ac.uk
Another approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride . google.comnih.gov For instance, 4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzoic acid can be converted to its corresponding acid chloride using oxalyl chloride in the presence of N,N-dimethylformamide (DMF). google.com This acid chloride can then readily react with an amine to form the desired benzamide.
The direct condensation of carboxylic acids and amines can also be achieved using catalysts. For example, titanium tetrachloride (TiCl4) has been reported to mediate the direct condensation of carboxylic acids and amines in pyridine (B92270) at elevated temperatures, affording amides in moderate to excellent yields. nih.gov Similarly, boric acid derivatives like B(OCH2CF3)3 have been shown to be effective reagents for direct amidation. acs.org
| Coupling Reagent | Description |
| EDC | A water-soluble carbodiimide (B86325) that facilitates amide bond formation. |
| HATU | A highly effective coupling reagent, particularly for sterically hindered substrates. |
| T3P | A cyclic anhydride used for amide and peptide synthesis. |
| Thionyl Chloride | Converts carboxylic acids to highly reactive acid chlorides. |
Functional Group Interconversions on the Aromatic Ring
One common transformation is the reduction of a nitro group to an amine . youtube.comgoogle.com For example, a nitro-substituted aromatic compound can be reduced to the corresponding aniline (B41778) derivative using reagents like tin metal in hydrochloric acid. youtube.com This newly formed amine can then be acylated to form the benzamide. This method allows for the introduction of the amide group at a specific position on the ring, guided by the directing effects of the nitro group in electrophilic aromatic substitution reactions. khanacademy.org
Another important functional group interconversion is the hydrolysis of a nitrile . core.ac.uk Aromatic nitriles can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can then be converted to the benzamide as described previously. Alternatively, in some cases, nitriles can be directly converted to amides. core.ac.uk
The ability to interchange functional groups provides a powerful tool for synthetic chemists, allowing for the strategic construction of complex benzamide derivatives. youtube.comcompoundchem.com For instance, a meta-directing group can be used to install a substituent at the desired position, and then the directing group can be converted into the desired benzamide functionality. youtube.com
Introduction and Modification of the [(Methylamino)methyl] Moiety
Once the benzamide core is in place, the next crucial step is the introduction or modification of the [(methylamino)methyl] side chain.
Aminomethylation Techniques
Aminomethylation involves the introduction of an aminomethyl group onto the aromatic ring. A common method for this is the Mannich-Einhorn reaction , which utilizes a benzamide, an aldehyde (typically formaldehyde), and a primary or secondary amine. mdpi.com This reaction allows for the direct installation of the desired side chain.
Alternatively, N-(hydroxymethyl)benzamide or N-(chloromethyl)benzamide can be reacted with a primary or secondary amine to introduce the aminomethyl group. mdpi.com For example, N-{[(4-nitrophenyl)amino]methyl}benzamide has been synthesized from (benzamidomethyl)triethylammonium chloride and 4-nitroaniline (B120555) in an aqueous medium. mdpi.com
N-alkylation and Derivatization of the Secondary Amine
The secondary amine within the [(methylamino)methyl] moiety provides a handle for further functionalization through N-alkylation. This reaction typically involves treating the secondary amine with an alkyl halide. wikipedia.org However, a significant challenge in N-alkylation is the potential for overalkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts due to the increased nucleophilicity of the alkylated amine. wikipedia.orgnih.gov
To overcome this, various strategies have been developed for selective mono-alkylation. One approach utilizes N-aminopyridinium salts as ammonia (B1221849) surrogates, which undergo self-limiting alkylation to yield secondary amines. nih.govchemrxiv.org Another method involves the use of specific reaction conditions, such as employing sodium bicarbonate in an aqueous medium at elevated temperatures, to achieve direct N-alkylation of primary amines to secondary amines. researchgate.net
Furthermore, photochemical methods have emerged for the deoxygenative alkylation of secondary amides, providing a streamlined route to α-branched secondary amines. nih.gov This method involves a two-phase strategy: a deoxygenative event to form an N-alkyl iminium ion, followed by a photochemical radical alkylation. nih.gov
Advanced Synthetic Approaches and Chemo-enzymatic Methods for Benzamide Synthesis
In addition to traditional chemical methods, advanced synthetic approaches and chemo-enzymatic strategies are gaining prominence for the synthesis of benzamides due to their potential for improved efficiency and sustainability. ucl.ac.ukmanchester.ac.uk
Chemo-enzymatic synthesis offers a powerful approach by combining the selectivity of enzymes with the versatility of chemical catalysis. For example, a multi-catalytic system merging nitrile hydratase enzymes with a copper-catalyzed N-arylation reaction has been developed for the construction of amide bonds in a single reaction vessel. manchester.ac.uk This integrated approach allows for the synthesis of amides from precursors that are orthogonal to those used in classical methods, often obviating the need for protecting groups. manchester.ac.uk
Flow chemistry is another advanced technique that is being applied to benzamide synthesis. Heterogeneous catalysts, such as silica (B1680970) gel, have been shown to be efficient for direct amidation and have been successfully implemented in flow systems. ucl.ac.uk While the substrate scope for complex amides is still under development, this approach holds promise for large-scale, continuous manufacturing.
Furthermore, novel catalytic systems are continuously being explored. For instance, a palladium-catalyzed carbonylative amidation of aryl halides provides an alternative route to benzamides. ucl.ac.uk Although this method uses more expensive catalysts, it benefits from the wide availability of aryl halide starting materials. ucl.ac.uk
These advanced methods represent the cutting edge of benzamide synthesis, offering greener and more efficient pathways to this important class of compounds and their analogues.
Structure Activity Relationship Sar Studies of 3 Methylamino Methyl Benzamide Analogues
Impact of Substituent Modifications on Biological Activity
The biological profile of 3-[(Methylamino)methyl]benzamide analogues can be finely tuned by strategic modifications to three key regions of the molecule: the aromatic ring, the [(methylamino)methyl] side chain, and the core benzamide (B126) structure.
Aromatic Ring Substitutions
The benzene (B151609) ring of the benzamide scaffold serves as a crucial anchor for molecular interactions and a platform for substituent modification. The nature, position, and electronic properties of substituents on this ring can profoundly influence the compound's potency and selectivity. Substituents can exert their influence through a combination of inductive and resonance effects, altering the electron density of the aromatic ring and its interaction with biological targets. libretexts.orglibretexts.org
Electron-donating groups (e.g., -OH, -OR, -NH2) generally activate the ring, increasing its nucleophilicity, while electron-withdrawing groups (e.g., -NO2, -CN, halogens) deactivate it. libretexts.orgresearchgate.net For instance, the introduction of a methoxy (B1213986) group at the 4-position and a chlorine atom on a terminal phenyl ring, as seen in N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide, resulted in a compound with significant activity against the Hepatitis B virus (HBV). nih.gov This particular substitution pattern highlights how modifications distal to the core structure can confer potent and specific biological activity.
Below is a table summarizing the effects of various aromatic ring substitutions on the activity of benzamide analogues, based on established SAR principles.
| Substituent Group | Position | General Effect on Activity | Rationale |
| Methoxy (-OCH3) | 4 | Potentially Increases | Electron-donating group, can form hydrogen bonds. nih.gov |
| Halogen (e.g., -Cl) | Any | Variable | Electron-withdrawing, can increase binding affinity through halogen bonding but may also decrease ring reactivity. libretexts.orglibretexts.org |
| Nitro (-NO2) | Any | Generally Decreases | Strong electron-withdrawing group, significantly deactivates the ring. researchgate.net |
| Amino (-NH2) | Any | Generally Increases | Strong electron-donating group, activates the ring. researchgate.net |
| Alkyl (e.g., -CH3) | Any | Potentially Increases | Weakly electron-donating, can enhance hydrophobic interactions. libretexts.org |
Modifications to the [(Methylamino)methyl] Side Chain
The [(methylamino)methyl] side chain plays a pivotal role, often engaging in critical hydrogen bonding and ionic interactions within the target's binding site. Alterations to this chain can significantly impact pharmacological activity.
Key modifications include:
N-Alkylation: Replacing the N-methyl group with larger alkyl groups (e.g., ethyl, propyl) can probe the steric limits of the binding pocket. In some related systems, increasing the size of the N-alkyl substituent has led to decreased affinity, suggesting a sterically constrained pocket. For example, in a series of imidazodiazepine amides, converting an N-methyl amide to an N,N'-dimethyl amide resulted in a 6.6-fold reduction in kappa opioid receptor (KOR) affinity. mdpi.com
Chain Length and Branching: Modifying the length of the methylene (B1212753) linker between the aromatic ring and the amine can alter the positioning of the basic nitrogen, affecting its ability to form key interactions. Branching on the carbon atom of the side chain can introduce chirality and probe stereochemical preferences of the receptor.
Amine Substitution: Replacement of the methylamine (B109427) with other functional groups, such as a simple amine (NH2) or a dimethylamine (B145610) (N(CH3)2), can modulate basicity and hydrogen bonding capacity, thereby influencing binding affinity.
The table below illustrates the potential impact of these modifications.
| Modification | Impact on Biological Activity | Rationale |
| N-Ethyl substitution | Potentially Decreased | May introduce steric hindrance in a constrained binding pocket. mdpi.com |
| N,N-Dimethyl substitution | Likely Decreased | Loss of hydrogen bond donor capability and increased steric bulk. mdpi.com |
| Increased chain length | Variable | Alters the positioning of the crucial amine interaction. |
| Introduction of chirality | Potentially Increased Selectivity | Allows for stereospecific interactions with the target. mdpi.com |
Isosteric Replacements within the Benzamide Core
Bioisosteric replacement is a powerful strategy in drug design used to improve potency, selectivity, and pharmacokinetic properties. nih.gov In the context of this compound analogues, this involves replacing the central benzamide moiety with other chemical groups that retain similar steric and electronic features.
A common strategy is the replacement of the amide bond with a metabolically stable heterocycle, such as an oxadiazole, oxazole (B20620), or triazole. nih.gov This can prevent metabolic degradation by amidase enzymes and improve oral bioavailability. For instance, the replacement of an amide with an oxadiazole has been successfully used to enhance the metabolic stability of dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov
Furthermore, the entire benzamide core can be replaced by other bicyclic or heterocyclic scaffolds. Research on PARP-1 inhibitors has shown that benzimidazole (B57391) carboxamides are a potent class of inhibitors, demonstrating that the benzene ring can be effectively replaced by a benzimidazole system to achieve high affinity. nih.gov
| Isosteric Replacement | Original Group | Rationale for Replacement | Potential Outcome |
| 1,3,4-Oxadiazole | Amide bond | Enhance metabolic stability, improve permeability. nih.gov | Improved in vivo efficacy. |
| Benzimidazole | Benzene ring | Introduce additional hydrogen bonding sites, alter scaffold geometry. nih.gov | Increased potency as PARP-1 inhibitors. |
| Thiazole | Phenyl Ring | Modify aromatic interactions and solubility. ebi.ac.uk | Altered selectivity and potency. |
Stereochemical Influences on Pharmacological Profiles
The introduction of a chiral center into the molecular structure of this compound analogues can lead to significant differences in pharmacological activity between enantiomers. Biological systems, being inherently chiral, often exhibit stereospecific recognition of drug molecules.
This is particularly relevant when modifications are made to the side chain, for example, by introducing a methyl group on the benzylic carbon to create a chiral center. In such cases, one enantiomer typically fits more perfectly into the binding site of the target protein, leading to higher affinity and potency.
For example, in SAR studies of related imidazodiazepine ligands, compounds with an (S)-methyl configuration showed superior affinity for the kappa opioid receptor compared to the corresponding (R)-ligands. mdpi.com Similarly, achiral oxazole ligands in the same study displayed better affinity than their chiral counterparts, indicating that the introduction of chirality is not always beneficial and its impact is highly context-dependent. mdpi.com This underscores the importance of synthesizing and testing individual enantiomers during drug development to identify the more active stereoisomer.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For benzamide derivatives, particularly those targeting PARP-1, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been instrumental. nih.gov
These models provide detailed insights into the structural requirements for high potency. By generating 3D contour maps, QSAR studies can visualize regions around the molecule where certain properties are favorable or unfavorable for activity:
Steric Fields: Indicate areas where bulky groups increase or decrease activity.
Electrostatic Fields: Highlight regions where positive or negative charges are preferred.
Hydrophobic and Hydrogen Bond Donor/Acceptor Fields (in CoMSIA): Provide further detail on the types of interactions that enhance binding affinity.
For instance, a 3D-QSAR study on benzimidazole carboxamide-based PARP-1 inhibitors yielded robust CoMFA and CoMSIA models with high correlation coefficients (r²) and predictive abilities (q²). nih.gov These models, often combined with molecular docking, help rationalize the observed SAR and guide the design of novel, more potent inhibitors by predicting their activity before synthesis. nih.govfrontiersin.org
| QSAR Model | Key Parameters | Application to Benzamide Derivatives | Reference |
| CoMFA | Steric and Electrostatic Fields | Predicts biological activity based on the 3D shape and electronic properties of the molecule. | nih.gov |
| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields | Offers a more detailed analysis of the intermolecular interactions required for binding. | nih.gov |
| GA-MLR | Genetic Algorithm-Multiple Linear Regression | Develops predictive models for IC50 values of benzimidazole carboxamide derivatives. | nih.gov |
These computational approaches are invaluable for accelerating the drug discovery process, allowing for the prioritization of the most promising candidates for synthesis and biological evaluation.
Molecular Interactions and Mechanistic Elucidation of 3 Methylamino Methyl Benzamide Analogues
Enzyme Inhibition Studies
The analogues of 3-[(Methylamino)methyl]benzamide have been investigated for their ability to inhibit specific enzymes, a key mechanism in the development of targeted therapies.
Specific Enzyme Targets and Kinetic Profiles
Research has identified several enzyme targets for analogues of this compound, particularly within the kinase family. Kinases are crucial enzymes that regulate cellular processes, and their dysregulation is implicated in diseases like cancer. ed.ac.uk
One notable area of study is the inhibition of tyrosine kinases. For instance, a series of compounds structurally related to nilotinib, a known tyrosine kinase inhibitor (TKI), have been synthesized and evaluated for their inhibitory activity against the BCR-ABL kinase, a key driver in chronic myeloid leukemia (CML). mdpi.com Within this series, certain derivatives demonstrated potent inhibition, with IC50 values in the nanomolar range, even surpassing the activity of the established drug imatinib (B729). mdpi.com The position of substituents on the benzamide (B126) ring was found to significantly influence the inhibitory potency of these analogues. mdpi.com
Another important class of enzyme targets are the Discoidin Domain Receptors (DDRs), DDR1 and DDR2, which are unique receptor tyrosine kinases activated by collagen. nih.gov Excessive signaling from DDRs is linked to various diseases, including fibrosis and cancer. nih.gov Several multi-targeted cancer drugs, such as imatinib and ponatinib, have been shown to inhibit DDR kinases. nih.gov A highly selective type II inhibitor, DDR1-IN-1, also demonstrates potent inhibition of DDR1. nih.gov
The following table summarizes the inhibitory activity of selected this compound analogues and related compounds against various enzyme targets.
| Compound/Analogue | Target Enzyme | IC50 Value | Reference |
| Nilotinib Analogue 1a | BCR-ABL | 0.109 µM | mdpi.com |
| Nilotinib Analogue 1e | BCR-ABL | 0.037 µM | mdpi.com |
| Nilotinib Analogue 1g | BCR-ABL | 0.098 µM | mdpi.com |
| Imatinib | DDR1 | - | nih.gov |
| Ponatinib | DDR1 | - | nih.gov |
| DDR1-IN-1 | DDR1 | 105 nM | mdpi.com |
| DDR1-IN-1 | DDR2 | 431 nM | mdpi.com |
Allosteric Modulation Mechanisms
Beyond direct enzyme inhibition at the active site, some analogues of this compound exhibit allosteric modulation, a mechanism where the compound binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and activity.
For example, studies on 3-benzazepine derivatives, which share structural similarities with the core compound, have revealed allosteric modulation of N-methyl-D-aspartate (NMDA) receptors. nih.gov These compounds bind to the ifenprodil (B1662929) pocket in the amino-terminal domain of the receptor, leading to an inhibitory effect. nih.gov This binding event stabilizes a non-conductive state of the NMDA receptor. nih.gov
In the context of G-protein-coupled receptors (GPCRs), allosteric modulators can enhance signaling. Research on the μ-opioid receptor (MOR) has shown that an allosteric modulator, BMS-986122, can increase the receptor's activity beyond that of a full agonist alone. nih.gov This is achieved by binding to a cleft in the transmembrane region, which stabilizes an active conformation of the receptor. nih.gov
Receptor Binding and Functional Assays
The interaction of this compound analogues with various receptors has been a significant area of investigation, revealing their potential to modulate key signaling pathways.
Opioid Receptor Ligand Interactions (e.g., µ, δ, κ opioid receptors)
Analogues of this compound have been explored for their interactions with opioid receptors, which are central to pain perception. A promising approach in analgesic drug development involves ligands with mixed μ/δ opioid receptor interactions. nih.gov Such compounds aim to enhance the analgesic effects of μ-agonists while potentially reducing the development of tolerance and dependence by modulating δ-receptors. nih.gov
One example of a G protein biased μ-opioid receptor ligand is TRV130. This compound preferentially activates the G protein signaling pathway over the β-arrestin-2 pathway, which is associated with some of the adverse effects of classical opioids. nih.gov This biased agonism is a novel strategy to develop safer and more effective analgesics. nih.gov
Dopamine (B1211576) Receptor Agonism/Antagonism (e.g., D2, D3 receptors)
The dopamine system is another important target for this compound analogues. The D3 dopamine receptor, in particular, has garnered interest as a therapeutic target for neurological and psychiatric disorders due to its specific distribution in brain regions associated with cognition and emotion. nih.gov
Selective D3 receptor antagonists have been developed with the aim of providing therapeutic benefits without the side effects associated with D2 receptor blockade. nih.gov For instance, compound ABT-925, a potent and selective D3 receptor antagonist, has shown efficacy in animal models of psychosis without inducing catalepsy, a common side effect of older antipsychotics. nih.gov Studies have also characterized the binding of various dopaminergic agonists and antagonists to D3 binding sites, suggesting that these sites may represent a high-affinity agonist-binding state of the D1 dopamine receptor. nih.gov
Kinase Inhibition (e.g., DDR1, DDR2, ABL1, SRC)
As mentioned in the enzyme inhibition section, kinase inhibition is a prominent feature of many this compound analogues. The inhibition of kinases such as DDR1, DDR2, ABL1, and SRC has significant therapeutic implications. nih.gov
The discoidin domain receptors, DDR1 and DDR2, are implicated in various cancers and inflammatory conditions. mdpi.com Imatinib, a well-known ABL inhibitor, also exhibits inhibitory activity against DDR kinases. nih.gov This multi-targeted inhibition can be beneficial in complex diseases. Furthermore, research has shown that combined inhibition of DDR2 and SRC can lead to enhanced suppression of certain cancer cell lines. mdpi.com
A compound known as LCB-03-0110 is a potent inhibitor of both the DDR and Src tyrosine kinase families. nih.gov This multi-kinase inhibition has shown effectiveness in reducing neurotoxic protein levels in models of neurodegeneration, suggesting a potential therapeutic strategy for conditions like Alzheimer's and Parkinson's disease. nih.gov
The following table presents data on the kinase inhibitory activity of relevant compounds.
| Compound | Target Kinase(s) | Key Findings | Reference |
| Imatinib | ABL, DDR1 | First-line TKI for CML, also inhibits DDR kinases. | nih.gov |
| Ponatinib | ABL, DDR1 | Multi-targeted inhibitor effective against DDR kinases. | nih.gov |
| DDR1-IN-1 | DDR1, DDR2 | Selective type II inhibitor with higher potency for DDR1. | nih.govmdpi.com |
| LCB-03-0110 | DDR family, Src family | Potent multi-kinase inhibitor with neuroprotective effects in preclinical models. | nih.gov |
Other Receptor Classes
For instance, certain benzamide derivatives have been investigated for their effects on dopamine receptors. In one study, the binding properties of a series of substituted benzamide ligands were characterized at the D4 dopamine receptor. nih.gov This research highlighted how substitutions on the benzamide ring could indirectly influence interactions with specific residues within the receptor's transmembrane helix. nih.gov
Additionally, some benzamide derivatives have shown activity as positive allosteric modulators of AMPA receptors, which are a class of ionotropic glutamate (B1630785) receptors in the central nervous system. mdpi.com This modulation suggests a potential role for these compounds in processes related to learning and memory.
Furthermore, the broader class of benzamides has been associated with interactions with histone deacetylase (HDAC) enzymes, which are not classical receptors but are crucial regulators of gene expression. mdpi.comresearchgate.net Specifically, some benzamides are known to be inhibitors of class I and IV HDACs. mdpi.com
It is important to note that the specific interactions of this compound itself with these other receptor classes are not extensively detailed in the available literature. However, the activities of its structural analogues provide a basis for understanding its potential off-target effects and broader pharmacological actions.
Target Identification Approaches
Identifying the molecular targets of small molecules is a critical step in drug discovery and in understanding their mechanisms of action. nih.govresearchgate.net Several powerful techniques are employed to achieve this, broadly categorized into biochemical methods and genetic approaches. nih.gov
Chemical Proteomics and Affinity-Based Probes
Chemical proteomics is a powerful strategy for identifying the direct binding partners of a small molecule within a complex biological sample. nih.govresearchgate.net A common approach within chemical proteomics is the use of affinity-based probes. researchgate.net This method typically involves chemically modifying the small molecule of interest with a tag, such as biotin (B1667282) or a photoreactive group, without significantly altering its biological activity. acs.orgresearchgate.net
The tagged molecule, or probe, is then incubated with cell lysates or living cells. researchgate.net The probe binds to its target protein(s), and the resulting complex can be "pulled down" or isolated from the mixture using the tag. researchgate.net For example, a biotin-tagged probe can be captured using streptavidin-coated beads. europeanreview.org After isolation, the bound proteins are identified using techniques like mass spectrometry. researchgate.net
Another sophisticated method is photoaffinity labeling, where the probe contains a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target protein. researchgate.net This creates a stable link that facilitates the identification of the binding partner. researchgate.net
These affinity-based methods provide direct evidence of a physical interaction between the small molecule and its protein target. nih.gov However, a key challenge is to ensure that the chemical modification does not interfere with the compound's natural binding. acs.org To address this, competition experiments are often performed where an excess of the untagged, original compound is added to see if it prevents the probe from binding to its target, thus validating the interaction. researchgate.net
Label-free methods, such as the drug affinity responsive target stability (DARTS) assay, offer an alternative by detecting changes in a protein's stability upon ligand binding without the need for chemical modification of the compound. europeanreview.orgnih.gov
Genetic Screens and Phenotypic Assays
Genetic screens and phenotypic assays represent a complementary and unbiased approach to target identification. nih.govsingerinstruments.com Instead of directly identifying the binding partner, these methods identify genes that modulate the cellular response to a compound. nih.gov
Genetic Screens:
Genetic screens, particularly with the advent of CRISPR-based technologies, have become a powerful tool for target deconvolution. acs.orgnih.gov In a typical CRISPR screen, a library of guide RNAs is used to systematically knock out or alter the expression of every gene in a population of cells. acs.org These cells are then treated with the small molecule of interest. nih.gov If a gene encodes the target of the compound, its knockout may lead to resistance or increased sensitivity to the compound's effects. nih.gov By sequencing the guide RNAs present in the surviving or affected cell populations, the genes that influence the compound's activity can be identified. acs.org
Phenotypic Assays:
Phenotypic screening involves testing a compound's effect on a specific cellular or organismal phenotype without prior knowledge of its target. nih.govyoutube.com This approach is particularly useful for discovering first-in-class drugs. nih.gov Once a compound with a desired phenotypic effect is identified, a variety of methods can be used to determine its mechanism of action, including target deconvolution. nih.gov
For example, if a compound is found to inhibit the growth of cancer cells in a phenotypic screen, subsequent studies would aim to identify the protein or pathway it targets to exert this effect. nih.gov High-content screening, which uses automated microscopy and image analysis, allows for the simultaneous measurement of multiple phenotypic parameters, providing a more detailed picture of a compound's effects. biocompare.com
Combining phenotypic screening with other "omics" approaches, such as transcriptomics (gene expression profiling), can also provide clues about a compound's mechanism of action. nih.gov By comparing the gene expression changes induced by the compound to those caused by known drugs or genetic perturbations, it is possible to infer its target pathway. nih.gov
Cellular Pathway Modulation
Modulation of Intracellular Protein Levels (e.g., APOBEC3G)
Some N-phenylbenzamide derivatives, which are structurally related to this compound, have been shown to exert antiviral effects by increasing the intracellular levels of Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 3G (APOBEC3G). nih.gov APOBEC3G is a cytidine (B196190) deaminase that is part of the innate immune system and can inhibit the replication of various viruses, including HIV-1 and hepatitis B virus (HBV). nih.gov
One such derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), demonstrated anti-HBV activity that was attributed to its ability to elevate intracellular APOBEC3G levels. nih.gov This suggests that a potential mechanism of action for this class of compounds is the modulation of host factors involved in antiviral defense.
It's important to note that while some small molecules have been identified as inhibitors of APOBEC3G, the benzamide derivatives mentioned above appear to have the opposite effect, namely increasing its levels. nih.gov The precise mechanism by which these compounds upregulate APOBEC3G is not fully elucidated but represents a promising area for the development of novel antiviral therapies.
Cell Signaling Pathway Analysis (e.g., RAS/RAF/MEK/ERK)
The RAS/RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates fundamental cellular processes such as proliferation, differentiation, and survival. nih.gov Aberrant activation of this pathway is a hallmark of many human cancers, making it an important target for therapeutic intervention. researchgate.net
The pathway is initiated by signals from cell surface receptors that lead to the activation of RAS proteins. nih.gov Activated RAS then recruits and activates RAF kinases (A-RAF, B-RAF, and C-RAF/Raf-1). ingentaconnect.com RAF proteins, in turn, phosphorylate and activate MEK1/2, which then phosphorylate and activate ERK1/2. nih.gov Activated ERK translocates to the nucleus and phosphorylates numerous transcription factors, leading to changes in gene expression that drive cellular responses. ingentaconnect.com
The development of small molecule inhibitors targeting various components of the RAS/RAF/MEK/ERK pathway has been a major focus of cancer drug discovery. For example, several inhibitors of BRAF, a frequently mutated RAF isoform in melanoma, have been developed. nih.gov Similarly, MEK inhibitors have shown promise in blocking signal transduction through this pathway. nih.gov
While there is no direct evidence in the provided search results linking this compound specifically to the RAS/RAF/MEK/ERK pathway, the broader class of benzamide derivatives has been explored for its potential to inhibit components of this cascade. For instance, some N-(thiophen-2-yl) benzamide derivatives have been identified as inhibitors of the BRAF V600E mutant kinase. nih.gov Furthermore, the MAPK pathway is a common target for modulation by various small molecules, and its dysregulation is implicated in a wide range of diseases beyond cancer. mdpi.com Therefore, analyzing the effect of this compound analogues on this pathway would be a logical step in characterizing their cellular activities.
Mechanisms in in vitro Antiviral Activity
The antiviral mechanisms of this compound analogues are multifaceted, with research indicating that their efficacy stems from the ability to interact with various viral and host-cell targets. The specific mechanism of action often depends on the structural characteristics of the analogue and the type of virus being targeted. In vitro studies have been instrumental in elucidating these mechanisms, revealing that benzamide derivatives can inhibit viral replication through diverse strategies, including the modulation of host-cell factors and direct interference with viral enzymes and processes.
One of the key mechanisms identified for a benzamide analogue is the upregulation of a host-cell protein with known antiviral properties. For instance, the N-phenylbenzamide derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), has demonstrated significant anti-Hepatitis B virus (HBV) activity. nih.govnih.gov The primary antiviral effect of this compound is believed to be mediated through the enhancement of intracellular levels of APOBEC3G (A3G). nih.govnih.gov A3G is a host cytidine deaminase that can inhibit the replication of HBV. nih.gov It is thought that A3G gets packaged into HBV nucleocapsids and hinders HBV DNA reverse transcription in a manner that is independent of its deaminase activity. nih.gov By increasing the intracellular concentration of A3G, IMB-0523 effectively leverages a natural host defense mechanism to suppress viral replication. nih.govnih.gov This particular mechanism highlights a promising strategy for developing antiviral agents, especially for tackling drug-resistant viral strains. nih.gov
In the context of Human Immunodeficiency Virus 1 (HIV-1), a different mechanistic pathway has been characterized for another benzamide derivative, AH0109 (4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide). nih.gov This compound has been shown to potently inhibit HIV-1 replication by targeting the early stages of the viral life cycle. nih.gov More specifically, detailed mechanistic studies have revealed that AH0109 impairs two critical processes: HIV-1 reverse transcription and the subsequent nuclear import of the viral cDNA. nih.gov By interfering with these essential steps, AH0109 effectively halts the viral replication cascade. nih.gov
Another explored antiviral strategy for benzamide analogues involves the inhibition of viral enzymes that are crucial for replication. A series of 4-(2-nitrophenoxy)benzamide (B2917254) derivatives were designed to act as inhibitors of deubiquitinase (DUB) enzymes. rsc.org These enzymes play a vital role in the life cycle of various viruses, including Adenovirus, Herpes Simplex Virus-1 (HSV-1), and coxsackievirus. rsc.org By targeting these viral DUBs, the benzamide derivatives can disrupt processes essential for viral propagation. rsc.org
The in vitro antiviral activities and proposed mechanisms of action for several benzamide analogues are summarized in the table below.
| Compound/Analogue Class | Virus | In Vitro Activity (IC50) | Proposed Mechanism of Action |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) | Hepatitis B Virus (HBV) (wild-type) | 1.99 µM nih.govnih.gov | Increased intracellular levels of APOBEC3G (A3G) nih.govnih.gov |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) | Hepatitis B Virus (HBV) (drug-resistant) | 3.30 µM nih.govnih.gov | Increased intracellular levels of APOBEC3G (A3G) nih.govnih.gov |
| 4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide (AH0109) | Human Immunodeficiency Virus 1 (HIV-1) | 0.7 µM nih.gov | Impairment of HIV-1 reverse transcription and cDNA nuclear import nih.gov |
| 4-(2-nitrophenoxy)benzamide derivatives | Adenovirus, HSV-1, Coxsackievirus | 10.22 to 44.68 μM rsc.org | Inhibition of viral deubiquitinase (DUB) enzymes rsc.org |
These findings underscore the versatility of the benzamide scaffold in generating compounds with diverse antiviral mechanisms. The ability of these analogues to target both host-cell pathways and specific viral components provides a broad platform for the development of novel antiviral therapeutics.
Preclinical Biological Evaluation of 3 Methylamino Methyl Benzamide Analogues
In vitro Efficacy and Potency Assessment
The initial stages of drug discovery for 3-[(methylamino)methyl]benzamide analogues involve comprehensive in vitro studies to determine their biological effects at a cellular and molecular level. These assays are crucial for identifying promising lead compounds for further development.
Cell-based Assays (e.g., anti-HBV activity in HepG2 cells)
Cell-based assays are fundamental in assessing the therapeutic potential of new compounds in a biologically relevant environment. For analogues of this compound, a significant area of investigation has been their activity against the Hepatitis B virus (HBV).
One key model for this research is the HepG2.2.15 cell line, a human hepatoblastoma cell line that stably produces HBV particles. nih.gov This system provides an accurate in vitro representation of chronic HBV infection and is a reliable predictor of antiviral response in vivo. nih.gov
A novel derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126) (IMB-0523), was synthesized and evaluated for its anti-HBV activity. nih.gov The results demonstrated that IMB-0523 exhibits potent anti-HBV activity against both wild-type and lamivudine-resistant HBV strains in HepG2.2.15 cells. nih.govnih.gov The antiviral effect of IMB-0523 is believed to be associated with an increase in the intracellular levels of APOBEC3G (A3G), a protein known to inhibit HBV replication. nih.gov
Studies using HepG2 cells have also been instrumental in evaluating the anticancer properties of various compounds. For instance, the glycoalkaloid tomatine (B1682986) was shown to reduce the viability of HepG2 cells and induce apoptosis, highlighting the utility of this cell line in cancer research. frontiersin.org
Table 1: In vitro Anti-HBV Activity of IMB-0523
| Compound | Target | IC₅₀ (µM) | Cell Line |
| IMB-0523 | Wild-type HBV | 1.99 | HepG2.2.15 |
| IMB-0523 | Lamivudine-resistant HBV | 3.30 | HepG2.2.15 |
| Lamivudine (3TC) | Wild-type HBV | 7.37 | HepG2.2.15 |
| Lamivudine (3TC) | Lamivudine-resistant HBV | >440 | HepG2.2.15 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Enzyme Assays and Reporter Gene Assays
To understand the specific mechanisms of action of this compound analogues, researchers employ enzyme assays and reporter gene assays. These tools allow for the investigation of how these compounds interact with specific molecular targets.
Enzyme assays can directly measure the inhibitory or activating effect of a compound on a particular enzyme. For anti-HBV agents, this could involve assays targeting the HBV polymerase, an enzyme crucial for viral replication. nih.gov
Reporter gene assays are versatile tools used to study the regulation of gene expression. nih.gov In the context of anti-HBV research, these assays can be used to assess the impact of compounds on HBV transcription. For example, small extracellular vesicles (sEVs) from HepG2.2.15 cells have been shown to promote HBV replication by upregulating METTL3, which in turn increases the expression of HBV core and surface antigens. imrpress.com Reporter gene assays could be used to screen for compounds that inhibit this pathway. These assays are valuable for high-throughput screening of potential drug candidates that modulate the activity of specific cellular pathways. nih.gov
In vivo Animal Model Studies
Following promising in vitro results, the evaluation of this compound analogues progresses to in vivo studies using animal models. These studies are essential for understanding the efficacy, safety, and pharmacokinetic profile of a compound in a whole-organism setting.
Non-mammalian Models (e.g., Duck HBV model)
The duck Hepatitis B virus (DHBV) model is a widely used and well-established non-mammalian model for studying HBV infection and evaluating antiviral therapies. nih.gov This model is particularly valuable because DHBV shares many similarities with human HBV in terms of its life cycle and replication strategy.
The in vivo anti-HBV activity of IMB-0523 was assessed in DHBV-infected ducks. The results showed that oral administration of IMB-0523 led to a significant reduction in serum DHBV DNA levels, demonstrating its potent antiviral effect in this model. nih.gov
Mammalian Efficacy Models (e.g., rodent models for pain, inflammation, viral infection)
To assess the therapeutic potential of this compound analogues for a range of conditions, various mammalian efficacy models are utilized. These models are designed to mimic human diseases and provide insights into the compound's effectiveness.
For instance, in the context of autoimmune diseases, N-(methyl-d3) pyridazine-3-carboxamide (B1582110) derivatives have been evaluated as TYK2 inhibitors. nih.gov One such compound, compound 24, demonstrated high oral efficacy in an anti-CD40-induced colitis model in mice, indicating its potential for treating inflammatory conditions. nih.gov
Rodent models are also crucial for evaluating the anti-inflammatory activity of novel compounds. nih.gov For example, the anti-inflammatory properties of benzimidazole (B57391) analogues have been assessed by measuring the reduction of IL-1β expression in response to the compound. nih.gov The development of novel pain models in rodents has also advanced the preclinical assessment of analgesics, moving beyond simple reflexive withdrawal measures to more complex behavioral endpoints. nih.gov
Animal Pharmacokinetic (PK) Studies
Pharmacokinetic studies are a critical component of preclinical evaluation, providing information on how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. nih.gov These studies are typically conducted in rodent models, such as mice and rats, and larger non-rodent species like dogs. nih.govnih.gov
The pharmacokinetic profile of IMB-0523 was investigated in rats, revealing promising properties with a good area under the curve (AUC), which is a measure of total drug exposure over time. nih.gov Another study on N-(methyl-d3) pyridazine-3-carboxamide derivatives showed that compound 24 had reasonable PK exposures in mice. nih.gov
Pharmacokinetic studies in dogs have also been used to characterize novel anesthetic agents. For example, the etomidate (B1671615) analogue cyclopropyl-methoxycarbonyl metomidate (B1676513) (CPMM) was shown to be rapidly metabolized and have a shorter duration of action compared to etomidate in beagle dogs. nih.gov
Selectivity and Off-Target Profiling (Pre-clinical)
In the preclinical evaluation of novel therapeutic agents, establishing the selectivity of a compound is a critical step to predict its potential for on-target efficacy versus off-target side effects. For analogues of this compound, which belong to the broader class of benzamide-based compounds, research has often focused on their activity as inhibitors of poly(ADP-ribose) polymerases (PARPs). The selectivity profile against different members of the PARP family and other unrelated targets is therefore a key aspect of their preclinical assessment.
Early investigations into benzamide-based compounds identified them as inhibitors of PARP-1. nih.gov These initial compounds, including the closely related 3-aminobenzamide, were instrumental in establishing a core pharmacophore for future PARP inhibitors. nih.gov They function by mimicking nicotinamide (B372718) and binding to the highly conserved nicotinamide-binding pocket of the enzyme. nih.gov However, the high degree of conservation in this binding site across the PARP family presents a challenge for achieving selectivity, and many inhibitors show activity against multiple PARP enzymes. nih.gov
More recent and detailed preclinical studies on substituted benzamide analogues have aimed to characterize their selectivity profiles more thoroughly. For instance, research into a series of 3- and 4-phenoxybenzamide analogues has provided specific data on their inhibitory activity against a panel of human PARP enzymes. This allows for a quantitative assessment of their selectivity.
Detailed findings from a study on phenoxybenzamide analogues revealed distinct selectivity patterns. nih.gov For example, two particular compounds, 4-(4-cyanophenoxy)benzamide and 3-(4-carbamoylphenoxy)benzamide, were identified as inhibitors of PARP10. nih.gov A key finding was that both of these compounds exhibited inhibitory activity against PARP2 but were inactive against PARP1. nih.gov This is a noteworthy feature, as many clinically utilized PARP inhibitors typically inhibit both PARP1 and PARP2. nih.gov
The selectivity of these analogues was further detailed by determining their IC50 values against a broader panel of human PARPs. The results showed varying spectra of inhibition. While all tested phenoxybenzamide analogues were inactive against PARP1, they displayed differential activity against other family members, including PARP4, PARP10, PARP14, PARP15, and the tankyrases, TNKS1 and TNKS2. nih.gov
The table below summarizes the in vitro inhibitory activity (IC50) of representative 3- and 4-phenoxybenzamide analogues against various human PARP enzymes, demonstrating their distinct selectivity profiles.
Table 1: In Vitro Selectivity Profile of Phenoxybenzamide Analogues Against Human PARP Enzymes
| Compound | PARP1 (IC50, µM) | PARP2 (IC50, µM) | TNKS1 (IC50, µM) | TNKS2 (IC50, µM) | PARP4 (IC50, µM) | PARP10 (IC50, µM) | PARP14 (IC50, µM) | PARP15 (IC50, µM) |
| 4-(4-cyanophenoxy)benzamide | >100 | 12 | >100 | >100 | >100 | 0.71 | >100 | 1.8 |
| 3-(4-carbamoylphenoxy)benzamide | >100 | 3.9 | 16 | 6.8 | 6.8 | 0.44 | 12 | 7.9 |
Data sourced from a study on phenoxybenzamide analogues as selective PARP10 inhibitors. nih.gov The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
This detailed off-target profiling is essential. While the primary target of many benzamide analogues is a member of the PARP family, understanding their activity against other PARPs and unrelated targets is crucial for predicting their biological effects and potential therapeutic window. The development of compounds with specific selectivity profiles, such as inhibiting PARP2 but not PARP1, or targeting less-explored PARP family members like PARP10, represents a key strategy in the ongoing research and development of this class of inhibitors. nih.gov
Computational and Theoretical Studies on 3 Methylamino Methyl Benzamide Systems
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. mdpi.com This method is crucial for understanding the potential biological targets of a compound and the nature of its interactions at the active site. For benzamide (B126) derivatives, molecular docking studies are frequently employed to elucidate their binding modes with various protein targets. mdpi.commdpi.com
In a typical molecular docking protocol, the three-dimensional structures of the ligand (e.g., a benzamide derivative) and the target protein are used. The ligand's geometry is often optimized using force fields like the Merck Molecular Force Field (MMFF94) to find its most stable conformation. mdpi.com Software such as CLC Drug Discovery Workbench or AutoDock is then used to place the ligand into the binding site of the protein and calculate a "docking score," which estimates the binding affinity. mdpi.comnih.gov
Table 1: Representative Interacting Residues for Benzamide Derivatives in Protein Kinase Active Sites
| Compound Type | Target Protein | Interacting Amino Acid Residues | Reference |
| 4-(Aminomethyl)benzamide (B1271630) derivative | T315I-mutant Abl | Glu-286, Asp-381, Met-318 | mdpi.com |
This table is representative of interactions found for similar compounds, as specific data for 3-[(Methylamino)methyl]benzamide was not available in the search results.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations offer a more dynamic picture of a molecule's behavior over time, providing insights into its conformational flexibility and the stability of its interactions with a target protein. nih.govfrontiersin.org This computational method simulates the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe how a system evolves. frontiersin.org
For benzamide derivatives, MD simulations are used to assess the stability of the ligand-protein complexes predicted by molecular docking. researchgate.netfigshare.com A simulation of a ligand bound to its receptor can reveal whether the initial docked pose is maintained over time or if the ligand shifts to a different, more stable conformation. These simulations can be run for nanoseconds or even microseconds to capture functionally relevant motions. conicet.gov.ar
The analysis of MD trajectories can provide valuable information, such as the root-mean-square deviation (RMSD) to assess conformational stability and the binding free energy to quantify the strength of the interaction. researchgate.netnih.gov For example, in studies of other small molecules, MD simulations have been used to understand the conformational changes in proteins upon ligand binding and to identify stable binding modes. nih.gov While specific MD simulation results for this compound are not available, this technique would be a critical next step after initial docking studies to validate its binding mode and assess the stability of the complex.
Quantum Chemical Calculations (e.g., DFT, semi-empirical methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules. mdpi.comresearchgate.net These calculations can provide accurate information about a molecule's geometry, vibrational frequencies, and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial parameter for understanding a molecule's chemical reactivity and stability. nih.gov For benzamide and its derivatives, DFT calculations are used to optimize their molecular structures and to predict their spectroscopic properties, such as infrared and NMR spectra. researchgate.netnih.gov The B3LYP hybrid functional with a basis set like 6-311++G(d,p) is commonly used for these types of calculations. mdpi.comnih.gov
These theoretical calculations help in understanding the fundamental properties of a molecule that govern its biological activity. researchgate.net While specific DFT data for this compound is not present in the search results, the application of these methods to similar aromatic amides demonstrates their utility in characterizing the electronic and structural features of such compounds. epstem.net
Table 2: Common Parameters Obtained from Quantum Chemical Calculations
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | Indicates chemical reactivity and stability |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution of a molecule | Identifies regions prone to electrophilic or nucleophilic attack |
In silico Drug Design and Virtual Screening
In silico drug design and virtual screening are computational strategies used to identify promising drug candidates from large libraries of chemical compounds. nih.govmdpi.com These methods leverage our understanding of ligand-protein interactions and molecular properties to filter and rank compounds before they are synthesized and tested in the lab, saving significant time and resources. mdpi.comresearchgate.net
Virtual screening can be either structure-based or ligand-based. Structure-based virtual screening (SBVS) uses the three-dimensional structure of a target protein to dock thousands of compounds and identify those that are predicted to bind with high affinity. mdpi.com This approach is particularly useful when the structure of the biological target is known. nih.gov
For benzamide derivatives, virtual screening has been employed to discover novel inhibitors for various targets, including protein kinases. figshare.com A typical workflow involves creating a library of compounds, performing high-throughput docking, and then selecting the top-scoring hits for further investigation. researchgate.net These hits can then be subjected to more rigorous computational analysis, such as MD simulations, before being prioritized for experimental validation. figshare.com The use of in silico methods allows for the rational design of new molecules with improved potency and selectivity. figshare.com
Analytical Methodologies and Characterization in Research of 3 Methylamino Methyl Benzamide Analogues
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR are routinely used to characterize 3-[(Methylamino)methyl]benzamide analogues. researchgate.netbeilstein-journals.orgmdpi.com
¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical this compound analogue, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons on the benzamide (B126) ring, the methylene (B1212753) (-CH₂-) protons of the methylamino)methyl group, and the methyl (-CH₃) protons of the methylamino group. The chemical shifts (δ) and coupling constants (J) of these signals are diagnostic. For instance, aromatic protons typically appear in the range of δ 7-8 ppm, while the methylene and methyl protons would be found at higher fields (lower ppm values). mdpi.comrsc.org
¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in the molecule. The spectrum of a this compound analogue would show distinct signals for the carbonyl carbon of the amide, the aromatic carbons, the methylene carbon, and the methyl carbon. mdpi.comrsc.org The chemical shifts of these carbons are indicative of their electronic environment. For example, the carbonyl carbon typically resonates at a low field (around 165-175 ppm). rsc.org
A combination of 1D (¹H, ¹³C) and 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used for complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Benzamide Analogues
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Benzamide | Aromatic H: 7.4-8.1, Amide H: 7.5, 8.0 | Aromatic C: 127-132, Carbonyl C: 169.9 | rsc.orgchemicalbook.com |
| N-Methylbenzamide | Aromatic H: 7.4-7.8, N-CH₃: 2.9 (d), NH: 8.3 (br s) | Aromatic C: 127-134, Carbonyl C: 167.9, N-CH₃: 26.7 | chemicalbook.comrsc.org |
| 3-Methylbenzamide | Aromatic H: 7.2-7.7, CH₃: 2.4 (s), Amide H: 7.3, 7.8 | Aromatic C: 124-138, Carbonyl C: 170.5, CH₃: 21.3 | rsc.org |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. mdpi.com
In the analysis of this compound analogues, MS is used to confirm the molecular weight of the synthesized compounds. The fragmentation pattern observed in the mass spectrum can also be diagnostic. For example, α-cleavage next to the nitrogen atom is a common fragmentation pathway for amines, which could be observed in these analogues. miamioh.edu The fragmentation of protonated N-(3-aminophenyl)benzamide and its derivatives has been studied, revealing complex rearrangements that depend on the substituents present. nih.govresearchgate.net The use of deuterated methyl isotopes can also aid in elucidating mass spectral fragmentation pathways. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.net For this compound analogues, the IR spectrum would show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group, as well as C-H and C=C stretching vibrations of the aromatic ring. researchgate.net The amide I band (C=O stretch) is typically found around 1630-1680 cm⁻¹, while the amide II band (N-H bend and C-N stretch) appears around 1520-1570 cm⁻¹. ajol.inforesearchgate.net
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. Analogues of this compound would be expected to show absorption maxima in the UV region due to the presence of the benzene (B151609) ring.
Table 2: Characteristic IR Absorption Bands for Benzamide Derivatives
| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) | Reference |
| Amide (N-H) | Stretching | 3100-3500 | nist.gov |
| Aromatic (C-H) | Stretching | 3000-3100 | nist.gov |
| Carbonyl (C=O) | Stretching (Amide I) | 1630-1680 | ajol.inforesearchgate.net |
| Amide (N-H) | Bending (Amide II) | 1520-1570 | ajol.info |
| Aromatic (C=C) | Stretching | 1450-1600 | researchgate.net |
Chromatographic Separation and Purity Analysis
Chromatographic techniques are essential for separating the target compound from reaction byproducts and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and purity analysis of organic compounds. google.com For this compound analogues, reversed-phase HPLC is a common method. The purity of the compound is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. HPLC can be coupled with a UV detector for quantification. cdc.gov
Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. google.compatsnap.com While some benzamide derivatives may have poor gas chromatographic properties, derivatization can be employed to improve their volatility and thermal stability. cdc.gov For instance, silylation is a common derivatization technique used in GC analysis. fu-berlin.de GC coupled with a mass spectrometer (GC-MS) provides both separation and identification of the components in a mixture. cdc.gov
Table 3: Chromatographic Methods for the Analysis of Amine and Benzamide Derivatives
| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector | Application | Reference |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water gradients | UV, MS | Purity determination, separation | google.comcdc.gov |
| GC | Fused-silica capillary column (e.g., DB-1701) | Nitrogen, Helium | FID, MS | Purity determination, separation of volatile derivatives | cdc.govgoogle.compatsnap.com |
Crystallographic Studies (e.g., X-ray Diffraction)
X-ray crystallography is an indispensable tool for visualizing the precise interactions between PARP inhibitors and their protein target. By determining the three-dimensional structure of an inhibitor bound to the PARP catalytic domain, researchers can understand the molecular basis for its potency and selectivity. This structural information guides the rational design of new, more effective analogues.
Early structural studies focused on mimics of nicotinamide (B372718), leading to the development of benzamide-based inhibitors. nih.gov The crystal structure of the PARP catalytic domain facilitated the design of more potent and specific inhibitors. nih.gov A key structural insight is the hydrogen bonding interaction between the carboxamide group of the benzamide moiety and critical amino acid residues, such as Gly863 and Ser904, within the nicotinamide-binding pocket of PARP-1. nih.govresearchgate.net
Several crystal structures of PARP-1 in complex with benzamide-containing inhibitors have been resolved, providing detailed blueprints for drug design. For instance, the structure of the PARP-1 catalytic domain (with a deleted helical domain, CATΔHD) bound to benzamide adenine (B156593) dinucleotide (BAD), a non-hydrolyzable NAD+ analogue, was determined at a resolution of 2.3 Å (PDB ID: 6BHV). nih.govresearchgate.net This structure revealed how the benzamide riboside moiety settles into the active site. nih.gov In one conformation observed in the crystal structure, the adenosine (B11128) phosphate (B84403) and the benzamide riboside phosphate adopt a single conformation. nih.gov
Further studies on specific PARP inhibitors have yielded high-resolution structural data. The inhibitor Niraparib has been crystallized in complex with PARP-1 (PDB ID: 4R6E), showing its interactions with both the helical domain (HD) and the ADP-ribosyl transferase (ART) domain. nih.gov Research on a series of inhibitors based on a 3-oxo-2,3-dihydrobenzofuran-7-carboxamide scaffold resulted in five crystal structures with resolutions ranging from 1.5 to 2.2 Å. nih.gov These structures confirmed that the bound inhibitors all form hydrogen bonds with Gly863 and Ser904 and a water-mediated hydrogen bond with the catalytic residue Glu988. nih.gov
Table 1: Selected X-ray Crystallography Data for PARP-1 in Complex with Benzamide-Containing Ligands
| Ligand | PARP-1 Construct | PDB ID | Resolution (Å) | Key Interactions Noted |
|---|---|---|---|---|
| Benzamide Adenine Dinucleotide (BAD) | Catalytic Domain (CATΔHD) | 6BHV | 2.3 | Benzamide moiety positioned by π-π stacking with Y896 and Y907. nih.govnih.gov |
| Niraparib | Catalytic Domain | 4R6E | Not Specified | Forms contacts with both the Helical Domain (HD) and the ART domain. nih.gov |
| (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide analogues | Catalytic Domain (CATΔHD) | Not Specified | 1.5 - 2.2 | Hydrogen bonding with Gly863, Ser904, and a water-mediated bond with Glu988. nih.gov |
These crystallographic findings are crucial for understanding the off-target effects of some PARP inhibitors. For example, the PARP inhibitor NU1085 was also found to inhibit S6K1 kinase, and crystallographic analysis revealed how the common benzamide moiety interacts with both target enzymes. researchgate.net
Positron Emission Tomography (PET) Radioligand Development and in vivo Imaging Research (animal models)
Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that allows for the quantitative, real-time tracking of biological processes in vivo. nih.gov In the context of PARP inhibitor research, PET imaging with radiolabeled analogues of compounds like this compound serves to assess drug biodistribution, quantify PARP expression in tissues, and evaluate drug-target engagement. researchgate.netnih.govcloudfront.net This methodology is critical for selecting patients who are most likely to respond to PARP inhibitor therapy and for monitoring treatment efficacy. nih.govmdpi.com
A variety of PARP inhibitors have been labeled with positron-emitting radionuclides, such as fluorine-18 (B77423) ([¹⁸F]) and carbon-11 (B1219553) ([¹¹C]), to create PET radioligands. mdpi.comnih.gov These radiotracers are often based on the structures of clinically approved drugs like Olaparib (B1684210). mdpi.com
Preclinical Evaluation of PARP PET Radiotracers
Animal models, particularly mouse models with tumor xenografts, are extensively used to evaluate novel PARP PET radioligands. nih.govnih.gov These studies provide proof-of-concept for the radiotracer's ability to quantify PARP-1 in vivo. nih.gov
One of the first such tracers to be extensively studied was [¹⁸F]Olaparib. PET imaging in mice bearing PARP-1-expressing PSN-1 pancreatic tumor xenografts showed specific uptake of [¹⁸F]Olaparib in the tumors. nih.govresearchgate.net The tumor uptake was measured at 3.2 ± 0.36 percent of the injected dose per gram of tissue (%ID/g). nih.govresearchgate.net The specificity of this uptake was confirmed in blocking studies, where co-injection of an excess of non-radiolabeled Olaparib significantly reduced the tumor's radioactive signal to 1.20 ± 0.17 %ID/g. nih.gov Biodistribution studies revealed uptake in other tissues known to express PARP, such as the spleen and bone, which could also be blocked. nih.gov
Another significant PET tracer is [¹⁸F]FluorThanatrace ([¹⁸F]FTT). In preclinical studies using ovarian cancer patient-derived xenografts (PDXs), [¹⁸F]FTT PET imaging demonstrated a wide dynamic range of uptake, with standard uptake values (SUVs) in tumors ranging from 2 to 12. nih.gov This uptake was shown to correlate positively with PARP-1 expression levels determined by ex vivo immunohistochemistry. nih.gov Furthermore, an iodinated analogue, [¹²⁵I]KX1, was used in in vitro binding assays on tumor tissue, showing that treatment with a PARP inhibitor could reduce radioligand binding by an average of 82%, confirming the tracer's utility for measuring drug-target engagement. cloudfront.net
More recently, efforts have focused on developing brain-penetrant PARP PET tracers for applications in neuro-oncology. nih.gov The tracer [¹¹C]PyBic was developed and evaluated in a rat glioblastoma model and in nonhuman primates. nih.gov In the rat model, [¹¹C]PyBic showed specific binding in tumors, with 74% of the signal being blocked by pre-injection of the PARP inhibitor Veliparib. nih.gov Studies in nonhuman primates confirmed its brain penetration, showing high specific uptake (nondisplaceable binding potential, BPND > 3) and low nonspecific uptake. nih.gov
Table 2: Preclinical In Vivo Evaluation of Selected PARP PET Radioligands
| Radioligand | Animal Model | Key Findings | Reference |
|---|---|---|---|
| [¹⁸F]Olaparib | Mice with PSN-1 pancreatic xenografts | Tumor Uptake: 3.2 ± 0.36 %ID/g. Blocked Uptake: 1.20 ± 0.17 %ID/g. Specific uptake demonstrated in PARP-expressing tumors. | nih.govresearchgate.net |
| [¹⁸F]FTT | Mice with ovarian cancer PDX | Tumor SUV range: 2-12. Uptake correlated with PARP-1 expression. Showed potential to quantify PARP-1 and drug-target engagement. | nih.gov |
| [¹¹C]PyBic | Rat glioblastoma model; Nonhuman primates | Tumor-specific binding (74% blocked by Veliparib). High brain penetration and specific binding (BPND > 3) in primates. | nih.gov |
These preclinical imaging studies are a critical step in the translational pathway, providing the necessary validation for moving these novel imaging agents into clinical trials to guide cancer therapy. nih.gov
Future Directions and Research Perspectives for 3 Methylamino Methyl Benzamide Derivatives
Development of Novel Analogues with Enhanced Research Attributes
The development of new analogues from a lead compound is a cornerstone of drug discovery, aiming to enhance desirable properties while minimizing off-target effects. For derivatives of 3-[(Methylamino)methyl]benzamide, a key area of future research lies in the rational design of novel analogues with superior research attributes, including potency, selectivity, and improved pharmacokinetic properties.
A significant portion of research in this area has been influenced by the development of poly(ADP-ribose) polymerase (PARP) inhibitors, many of which are based on a benzamide (B126) framework. jhoponline.com The evolution of PARP inhibitors from broad-spectrum inhibitors to more selective agents offers a roadmap for the development of other this compound derivatives. For instance, initial PARP inhibitors targeted both PARP-1 and PARP-2, but concerns over potential side effects have driven the development of next-generation inhibitors with high selectivity for PARP-1. nih.gov This has been achieved through structure-based design strategies that exploit subtle differences in the catalytic domains of the two enzymes. nih.gov This principle of targeting specific enzyme isoforms can be applied to other targets of this compound derivatives to enhance their therapeutic index.
Furthermore, research is focused on creating hybrid compounds by merging the pharmacophores of this compound derivatives with other bioactive molecules. This approach aims to create dual-target inhibitors or compounds with synergistic effects. An example of this strategy is the development of hybrid molecules combining the features of the PARP inhibitor olaparib (B1684210) and the natural product alantolactone (B1664491), which resulted in compounds with potent anti-proliferative activity. nih.gov Future research will likely see the application of this strategy to this compound, combining its structural features with other pharmacophores to create novel compounds with unique biological activity profiles.
The table below summarizes key strategies for developing novel this compound analogues with enhanced attributes.
| Strategy | Desired Enhancement | Example from Benzamide Derivatives Research |
| Structure-Based Design | Increased Potency and Selectivity | Development of highly selective PARP-1 inhibitors by exploiting differences in the catalytic domains of PARP-1 and PARP-2. nih.gov |
| Pharmacophore Hybridization | Synergistic or Dual-Target Activity | Merging the pharmacophores of olaparib and alantolactone to create potent PARP1 inhibitors. nih.gov |
| Fluorination | Improved Biological Properties | Introduction of fluorine atoms in benzamide derivatives to increase binding affinity to targets like cereblon. nih.gov |
| Conformational Locking | Enhanced Stability and Target Interaction | Development of conformationally locked benzamide-type derivatives as cereblon binders with enhanced chemical stability. nih.gov |
Exploration of New Biological Targets and Therapeutic Applications
While initially explored for a specific set of biological targets, the this compound scaffold holds potential for a much broader range of therapeutic applications. A significant future direction is the systematic exploration of new biological targets for these derivatives.
One promising new avenue is in the treatment of viral infections. A novel derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), has demonstrated potent anti-Hepatitis B Virus (HBV) activity both in vitro and in vivo. nih.gov The proposed mechanism of action involves the upregulation of the host defense factor APOBEC3G, which can inhibit HBV replication. nih.gov This finding opens up the possibility of developing a new class of antiviral agents based on the this compound scaffold that act via host-targeting mechanisms, potentially overcoming drug resistance issues associated with direct-acting antivirals. nih.gov
In the realm of oncology, beyond the well-established role of benzamides as PARP inhibitors, new targets are continuously being identified. For example, certain N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have been designed as dual inhibitors of EGFR and HER-2, which are key drivers in several cancers. nih.gov Another study reported the development of 3-(phenylsulfonamido)benzamide derivatives as potent inhibitors of carbonic anhydrase IX (CAIX), a protein overexpressed in many tumors and involved in their progression. nih.gov
The potential applications may even extend to bacterial infections. Research on 3-methoxybenzamide, a related benzamide derivative, has shown that it can inhibit cell division in Bacillus subtilis by targeting the FtsZ protein, a crucial component of the bacterial cytoskeleton. mdpi.com This suggests that this compound derivatives could be explored as a novel class of antibiotics.
The table below presents a summary of emerging biological targets and potential therapeutic applications for benzamide derivatives.
| Biological Target | Therapeutic Application | Example Derivative Class |
| APOBEC3G | Antiviral (Hepatitis B) | N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523). nih.gov |
| EGFR/HER-2 | Anticancer | N-(1,3,4-thiadiazol-2-yl)benzamide derivatives. nih.gov |
| Carbonic Anhydrase IX (CAIX) | Anticancer | 3-(Phenylsulfonamido)benzamide derivatives. nih.gov |
| FtsZ | Antibacterial | 3-Methoxybenzamide (as a proof of concept for benzamides). mdpi.com |
| Cereblon (CRBN) | Targeted Protein Degradation (PROTACs) | Conformationally locked benzamide-type derivatives. nih.gov |
Advancements in Synthetic Route Design
The efficient and versatile synthesis of this compound and its derivatives is crucial for enabling extensive research and development. Future efforts in this area will focus on developing more streamlined, cost-effective, and environmentally friendly synthetic methodologies.
Current synthetic routes often involve multi-step processes. For instance, the synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) involves a two-step process starting from 3-amino-4-methoxybenzoic acid, which is first alkylated and then condensed with an aniline (B41778) derivative using coupling reagents. nih.gov Similarly, the synthesis of other benzamide derivatives often involves the protection of reactive functional groups, followed by amide bond formation and deprotection steps.
Future advancements are likely to focus on several key areas:
Development of Novel Catalytic Methods: The use of transition metal catalysis, such as the rhodium(III)-catalyzed intramolecular annulation of benzamides, can provide access to complex molecular architectures under mild conditions. science.gov Exploring new catalytic systems for the synthesis of this compound derivatives could lead to more efficient and selective reactions.
Flow Chemistry: The use of continuous flow reactors can offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. The application of flow chemistry to the synthesis of benzamide derivatives could streamline their production.
Green Chemistry Approaches: There is a growing emphasis on developing synthetic routes that are more environmentally benign. This includes the use of greener solvents, reducing the number of synthetic steps (pot-economy), and minimizing waste generation.
Integration of Artificial Intelligence and Machine Learning in Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the research on this compound derivatives is no exception. jhoponline.comnih.gov These computational tools can significantly accelerate the research and development process in several ways.
Virtual Screening and Hit Identification: AI and ML algorithms can be used to screen vast virtual libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. neuroquantology.com This can dramatically reduce the time and cost associated with initial hit identification compared to traditional high-throughput screening.
De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties. By learning from existing data on this compound derivatives and their biological activities, these models can propose novel analogues with enhanced potency, selectivity, or pharmacokinetic profiles.
Prediction of Physicochemical and ADMET Properties: ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. neuroquantology.com This allows researchers to prioritize compounds with favorable drug-like properties early in the discovery process, reducing the risk of late-stage failures.
Target Identification and Validation: AI can analyze large biological datasets (e.g., genomics, proteomics) to identify and validate new biological targets for this compound derivatives, expanding their potential therapeutic applications. jhoponline.com
The application of these AI and ML approaches will undoubtedly accelerate the discovery and optimization of the next generation of this compound-based therapeutics.
Q & A
Q. Experimental Design Checklist :
- Include positive/negative controls (e.g., known inhibitors).
- Use triplicate measurements to ensure reproducibility.
- Validate results with orthogonal methods (e.g., SPR for binding kinetics).
How can contradictory data in synthesis outcomes (e.g., diamide vs. benzimidazole formation) be resolved?
Level: Advanced
Methodological Answer:
Contradictions often arise from competing reaction pathways . highlights two scenarios:
Diamide Formation : Favored by acyl chlorides (good leaving groups) and mild temperatures.
Benzimidazole Formation : Requires excess protonating agents (e.g., HCl) and high temperatures (>120°C).
Q. Resolution Strategies :
- Kinetic vs. Thermodynamic Control : Monitor time-dependent product ratios.
- In Situ Spectroscopy : Use FTIR or Raman to track intermediate species.
- Computational Validation : Compare activation energies of pathways via DFT .
Example : Replacing m-toluic acid with m-toluoyl chloride shifted product yield from 35% benzimidazole to 75% diamide .
What crystallographic insights are critical for understanding this compound derivatives?
Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction reveals:
- Hydrogen Bonding : Amide N–H···O interactions stabilize crystal packing (e.g., C–O···H–N distances of 2.8–3.0 Å in ) .
- Torsional Angles : Methylamino groups adopt gauche conformations (θ = 60–70°) to minimize steric hindrance .
- Polymorphism : Screen multiple solvents (e.g., ethanol, acetonitrile) to identify stable crystalline forms .
Data Source : CCDC 1013218 and 1014054 ( ) provide crystallographic data for structural benchmarking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
